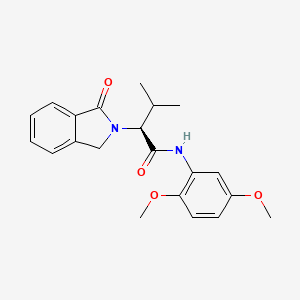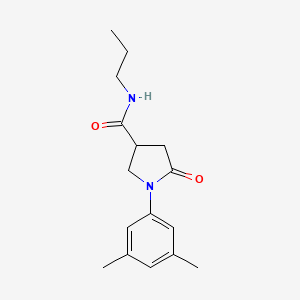![molecular formula C20H23N3O3 B11164105 2-({[3-(propanoylamino)phenyl]carbonyl}amino)-N-propylbenzamide](/img/structure/B11164105.png)
2-({[3-(propanoylamino)phenyl]carbonyl}amino)-N-propylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-PROPANAMIDOBENZAMIDO)-N-PROPYLBENZAMIDE is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes benzamide and propanamide functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-PROPANAMIDOBENZAMIDO)-N-PROPYLBENZAMIDE typically involves a multi-step process. The initial step often includes the formation of an intermediate compound through esterification and amidation reactions. For instance, p-hydroxyphenylpropionic acid can be esterified with methanol in the presence of a catalyst like concentrated sulfuric acid to form p-hydroxyphenylpropionate. This intermediate is then subjected to amidation with anthranilic acid at elevated temperatures (130-140°C) using a catalyst such as trimethylaluminum in a solvent like dimethyl sulfoxide .
Industrial Production Methods
The industrial production of 2-(3-PROPANAMIDOBENZAMIDO)-N-PROPYLBENZAMIDE involves optimizing the reaction conditions to achieve high yields and purity. The process includes precise control of reaction parameters, such as temperature, pressure, and catalyst concentration, to ensure efficient conversion of raw materials. The final product is obtained through recrystallization and drying steps, resulting in a high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-(3-PROPANAMIDOBENZAMIDO)-N-PROPYLBENZAMIDE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups .
Scientific Research Applications
2-(3-PROPANAMIDOBENZAMIDO)-N-PROPYLBENZAMIDE has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as anti-inflammatory and anticancer properties.
Medicine: The compound is investigated for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-PROPANAMIDOBENZAMIDO)-N-PROPYLBENZAMIDE involves its interaction with specific molecular targets and pathways. For instance, the compound may inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. In cancer research, it has been shown to inhibit the expression of matrix metalloproteinases (MMPs) and reduce cell invasion, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
2-(3-PROPANAMIDOBENZAMIDO)-N-PROPYLBENZAMIDE can be compared with other similar compounds, such as:
2-(3-(4-hydroxyphenyl)propanamido)benzoic acid: This compound also exhibits anti-inflammatory and anticancer properties but has a different structure and mechanism of action.
2-aminothiazole derivatives: These compounds are known for their potent anticancer activities and are structurally different from 2-(3-PROPANAMIDOBENZAMIDO)-N-PROPYLBENZAMIDE.
The uniqueness of 2-(3-PROPANAMIDOBENZAMIDO)-N-PROPYLBENZAMIDE lies in its specific structure and the combination of benzamide and propanamide functional groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C20H23N3O3 |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
2-[[3-(propanoylamino)benzoyl]amino]-N-propylbenzamide |
InChI |
InChI=1S/C20H23N3O3/c1-3-12-21-20(26)16-10-5-6-11-17(16)23-19(25)14-8-7-9-15(13-14)22-18(24)4-2/h5-11,13H,3-4,12H2,1-2H3,(H,21,26)(H,22,24)(H,23,25) |
InChI Key |
ZWWCBVQOFFJXEM-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C1=CC=CC=C1NC(=O)C2=CC(=CC=C2)NC(=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] 3-(phenylmethoxycarbonylamino)propanoate](/img/structure/B11164023.png)
![5-[(2-chloro-6-fluorobenzyl)oxy]-4-ethyl-2-[4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]phenol](/img/structure/B11164024.png)
![N-(3-chloro-4-fluorophenyl)-1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B11164031.png)
![1-(furan-2-carbonyl)-N-[4-(propylsulfamoyl)phenyl]piperidine-4-carboxamide](/img/structure/B11164038.png)


![2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl N-[(benzyloxy)carbonyl]-L-isoleucinate](/img/structure/B11164056.png)
![[2-bromo-5-(1H-tetrazol-1-yl)phenyl][4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B11164070.png)
![N-[4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanoyl]-L-methionine](/img/structure/B11164084.png)
![N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11164092.png)
![Ethyl 2-({[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11164096.png)

![(4-Phenylpiperazin-1-yl)[1-(thiophen-2-ylcarbonyl)piperidin-4-yl]methanone](/img/structure/B11164121.png)
![N-cyclopropyl-2-{[(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}acetamide](/img/structure/B11164122.png)
